Quantified Cytotoxic Potency: Direct Comparison of 4-Benzyl Derivative vs. Doxorubicin in T47D Breast Cancer Cells
A derivative of 4-benzylisoindole-1,3-dione, specifically 2-(4-Substituted-benzyl) isoindoline-1,3-dione (Compound 7), exhibited significantly higher cytotoxic activity compared to the standard chemotherapeutic agent doxorubicin. The study demonstrates that the N-benzylisoindole-1,3-dione scaffold can be optimized for enhanced potency, with the lead compound showing an IC50 value of 1 μg/mL, outperforming doxorubicin in the T47D breast cancer cell line [1].
| Evidence Dimension | Cytotoxicity (IC50) against T47D breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 1 μg/mL (for Compound 7, a 2-(4-Substituted-benzyl) isoindoline-1,3-dione derivative) |
| Comparator Or Baseline | Doxorubicin (reference drug) |
| Quantified Difference | Higher activity; Compound 7 IC50 was 1 μg/mL, and it demonstrated superior activity compared to the reference doxorubicin. |
| Conditions | In vitro cytotoxicity assay, T47D breast cancer cell line. |
Why This Matters
This direct comparison against a clinical gold standard validates the therapeutic potential of the 4-benzylisoindole-1,3-dione scaffold, making it a high-priority core for developing next-generation anticancer agents with potentially superior efficacy.
- [1] Aliabadi, A., et al. Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dione Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 2012, 1(1), 23-26. View Source
